molecular formula C18H25N3O2 B7571744 2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione

2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione

Cat. No. B7571744
M. Wt: 315.4 g/mol
InChI Key: JLYBBJTXEIPSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BMS-820132 and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

BMS-820132 is a selective inhibitor of the protein kinase C (PKC) family. PKC is a family of enzymes that play a key role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, BMS-820132 can affect these cellular processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
BMS-820132 has been found to have interesting biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In neuroscience, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been shown to have potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One advantage of BMS-820132 is its selectivity for PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one limitation of BMS-820132 is its relatively low potency compared to other PKC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several future directions for research on BMS-820132. One area of interest is its potential as a treatment for cancer. Further studies could explore its efficacy in animal models and potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies could explore its effects on animal models of these diseases and potential mechanisms of action. Additionally, studies could explore its potential as an immunomodulatory agent and its effects on the immune system. Overall, BMS-820132 is a promising compound for further study in several areas of scientific research.

Synthesis Methods

BMS-820132 can be synthesized using a multi-step process. The first step involves the reaction of isatoic anhydride with ethylenediamine to form 2-[2-(2-Aminoethyl)isoindole-1,3-dione. The second step involves the reaction of 2-[2-(2-Aminoethyl)isoindole-1,3-dione with 1-(2-Bromoethyl)-4-(2-methylpropyl)piperazine to form 2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione (BMS-820132).

Scientific Research Applications

BMS-820132 has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects that make it a promising compound for further study. Some of the areas where BMS-820132 has been studied include cancer research, neuroscience, and immunology.

properties

IUPAC Name

2-[2-[4-(2-methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14(2)13-20-9-7-19(8-10-20)11-12-21-17(22)15-5-3-4-6-16(15)18(21)23/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBJTXEIPSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione

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